3-n-boc-3-(4-isopropylphenyl)propionic acid
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Overview
Description
3-n-boc-3-(4-isopropylphenyl)propionic acid is an organic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an isopropyl-substituted phenyl group on the side chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-boc-3-(4-isopropylphenyl)propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then synthesized through various methods, including the use of Grignard reagents or other organometallic compounds.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the side chain.
Reduction: Reduction reactions may target the carbonyl group or other functional groups present in the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-n-boc-3-(4-isopropylphenyl)propionic acid has various applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-n-boc-3-(4-isopropylphenyl)propionic acid involves its interaction with various molecular targets and pathways. The Boc protecting group provides stability during synthesis, while the isopropylphenyl group may interact with specific receptors or enzymes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the isopropyl group on the phenyl ring.
3-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of an isopropyl group.
Uniqueness
3-n-boc-3-(4-isopropylphenyl)propionic acid is unique due to the presence of the isopropyl group on the phenyl ring, which may influence its reactivity and interactions with other molecules. This structural feature can affect its physical and chemical properties, making it distinct from similar compounds.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-11(2)12-6-8-13(9-7-12)14(10-15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUXRQGEUCGUFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373550 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-[4-(propan-2-yl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-73-8 |
Source
|
Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(1-methylethyl)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453557-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-[4-(propan-2-yl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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